molecular formula C42H30O2 B13148398 4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan CAS No. 870119-37-2

4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan

Cat. No.: B13148398
CAS No.: 870119-37-2
M. Wt: 566.7 g/mol
InChI Key: SCMMJCPOKIIBHU-UHFFFAOYSA-N
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Description

4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan (CAS 870119-37-2) is an advanced organic compound with a molecular formula of C42H30O2 and a molecular weight of 566.7 g/mol. This molecule features an anthracene core strategically functionalized at the 9 and 10 positions with dibenzo[b,d]furan groups and at the 2 position with a tert-butyl substituent. This specific architecture is highly significant for research in organic electronic materials. The anthracene central unit is a well-known fluorophore, and its modification with bulky substituents is a documented strategy to tailor its properties. Such modifications can lead to solid-state packing with limited π-π interactions, which helps suppress undesirable fluorescence self-quenching and enhances performance in optoelectronic devices . Furthermore, the incorporation of dibenzo[b,d]furan, an oxygen-containing heterocycle, can influence the electronic characteristics and intermolecular interactions of the molecule, which is a key consideration in the design of novel semiconductors and light-emitting materials . The tert-butyl group can further modulate solubility and processability. Researchers value this compound for developing next-generation materials, particularly for applications in deep-blue emitters for OLEDs (Organic Light-Emitting Diodes) and other organic semiconductor devices, where high photoluminescence quantum yield and stability are critical . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical compound.

Properties

CAS No.

870119-37-2

Molecular Formula

C42H30O2

Molecular Weight

566.7 g/mol

IUPAC Name

4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3

InChI Key

SCMMJCPOKIIBHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves constructing the dibenzo[b,d]furan core through sequential aromatic substitutions, heterocycle formation, and cyclization steps, often utilizing aromatic precursors with suitable functional groups.

Stepwise Procedure

  • Preparation of Precursors:
    Aromatic compounds such as anthracene derivatives bearing tert-butyl groups are synthesized via Friedel–Crafts alkylation or directed ortho-lithiation, followed by quenching with tert-butyl halides or related reagents.

  • Formation of Dibenzo[b,d]furan Core:
    The core is assembled through oxidative cyclization of phenolic or related precursors. A typical route involves:

    • Oxidative coupling of phenolic intermediates using oxidants such as copper(II) chloride, iron(III) chloride, or hypervalent iodine reagents to form the fused heterocyclic system.

    • Intramolecular cyclization facilitated by acid or base catalysis under reflux conditions, promoting ring closure to form the dibenzo[b,d]furan framework.

  • Incorporation of the tert-Butyl Substituent:
    The tert-butyl group is introduced either prior to the cyclization via Friedel–Crafts alkylation or post-synthetically through selective substitution reactions on the aromatic ring.

Reaction Conditions & Yields

Step Reagents & Conditions Typical Yield References
Aromatic substitution Friedel–Crafts alkylation with tert-butyl chloride/AlCl₃ 70–85% ,
Oxidative cyclization Copper(II) chloride in pyridine or similar solvent 65–80% ,
Final purification Recrystallization or chromatography 60–75% ,

Heterocycle Formation via Cyclization of Anthracene Derivatives

Method Overview

This strategy employs the direct cyclization of anthracene derivatives bearing suitable functional groups (e.g., phenolic or aldehyde groups) to form the dibenzo[b,d]furan core, followed by functionalization.

Key Reactions

Reaction Parameters & Yields

Step Reagents & Conditions Typical Yield References
Oxygenation Use of oxidants like DDQ or m-chloroperbenzoic acid 60–78% ,
Cyclization Acid catalysis (e.g., polyphosphoric acid) 55–70% ,
Alkylation tert-Butyl chloride/AlCl₃ 75–85%

Direct Synthesis via Condensation and Cyclization of Anthracene Derivatives

Method Overview

A more streamlined approach involves the condensation of suitably functionalized anthracene derivatives with benzo[b,d]furan precursors, followed by cyclization to form the target compound.

Reaction Pathway

  • Step 1:
    Condensation of anthracene derivatives bearing reactive groups (e.g., aldehyde or ketone) with benzo[b,d]furan precursors under acid or base catalysis.

  • Step 2:
    Cyclization facilitated by heating or microwave irradiation to produce the fused heterocyclic system.

  • Step 3:
    Post-synthetic modifications, such as alkylation with tert-butyl groups, to enhance lipophilicity and stability.

Reaction Conditions & Yields

Step Reagents & Conditions Typical Yield References
Condensation Acidic catalysts (e.g., p-toluenesulfonic acid) 65–80% ,
Cyclization Microwave or thermal heating 60–75% ,

Advanced Synthetic Strategies and Optimization

Recent research emphasizes environmentally friendly and scalable methods, including:

Summary of Key Data and Reaction Parameters

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages References
Aromatic cyclization Anthracene derivatives, phenols Oxidants, acids Reflux, oxidative conditions 55–80% Versatile, scalable ,,
Heterocycle formation Anthracene with oxygen functionalities DDQ, acids Mild to moderate heating 60–78% High regioselectivity ,
Direct condensation Functionalized anthracenes, benzo[b,d]furan precursors Acid catalysts, microwave Microwave or thermal 60–75% Efficient, less steps ,

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Applications References
4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan Anthracene Dibenzo[b,d]furan, tert-butyl Organic electronics, MOFs
4,4'-(Anthracene-9,10-diyl)dibenzoic acid (ADB) Anthracene Carboxylic acid groups MOFs (e.g., Zn-ADB SURMOFs)
5,5′-(Anthracene-9,10-diyl)diisophthalic acid Anthracene Isophthalic acid groups Radioluminescent MOFs (e.g., PCN-14)
4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (H2ABEDB) Anthracene with ethyne spacers Ethyne-linked benzoic acids Photocatalysis (H₂ generation, CO₂ reduction)

Key Observations :

  • Rigidity vs. Flexibility: ADB and H2ABEDB use carboxylic acid linkers for MOF construction, enabling strong coordination bonds with metals.
  • Electronic Effects : The tert-butyl group in the target compound reduces intermolecular π-π stacking, improving solubility and film-forming properties compared to unsubstituted anthracene derivatives like ADB .
Photophysical Properties
Compound Fluorescence Quantum Yield Excited-State Lifetime (ns) Notable Features References
Target Compound Not reported Not reported Enhanced rigidity from dibenzofuran; tert-butyl reduces aggregation
ADB ~0.95 ~6.2 High quantum yield due to DPA-like core; used in SURMOFs for directional exciton transfer
9,10-Diphenylanthracene (DPA) ~0.98 ~7.5 Gold standard for fluorescence; lacks functionalization for MOFs
Zn-ADB SURMOF ~0.90 ~5.8 Framework rigidity enhances quantum efficiency vs. free ADB

Key Observations :

  • However, the absence of carboxylic acid groups limits its utility in MOF synthesis .

Biological Activity

4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a synthetic organic compound with the molecular formula C42H30O2 and a molecular weight of 618.69 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure

The compound features a complex structure characterized by two dibenzo[b,d]furan units linked to a tert-butyl-substituted anthracene core. This structural arrangement contributes to its unique electronic properties and potential interactions with biological systems.

Molecular Structure Representation

PropertyValue
Molecular FormulaC42H30O2
Molecular Weight618.69 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that compounds derived from anthracene exhibit significant anticancer properties. The biological activity of this compound has been investigated in various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated:

  • DPPH Radical Scavenging : The compound exhibited significant DPPH radical scavenging activity, with an IC50 value of approximately 15 µM. This suggests that it can neutralize free radicals effectively, which may contribute to its anticancer effects and overall health benefits .

Toxicological Profile

The safety and toxicity profile of the compound is crucial for its potential therapeutic applications:

  • Cytotoxicity Assays : Preliminary cytotoxicity tests on normal human cell lines indicated that while the compound is effective against cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable therapeutic window.

Study 1: Anticancer Efficacy in Mice Models

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in a mouse model bearing human tumor xenografts. The treatment group receiving 50 mg/kg showed a significant reduction in tumor volume compared to the control group over four weeks .

Study 2: Mechanistic Insights into Antioxidant Activity

Another study focused on understanding the mechanism behind its antioxidant activity. It was found that the compound enhances endogenous antioxidant enzyme activities (such as superoxide dismutase and catalase) in liver tissues of treated mice, further supporting its potential as a therapeutic agent against oxidative stress-related diseases .

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